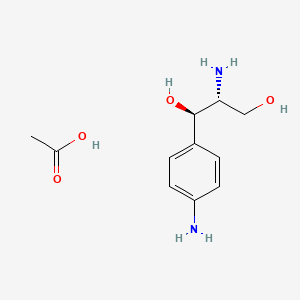
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate, also known as L-AP4, is a synthetic compound that acts as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release, and its activation has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate acts as an agonist for mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Upon activation, mGluR4 inhibits the release of glutamate, which is a major excitatory neurotransmitter in the brain. This inhibition of glutamate release has been shown to have a variety of neuroprotective effects, including reducing neuronal excitotoxicity and decreasing inflammation.
Biochemical and Physiological Effects
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, decreasing neuronal excitability, and reducing inflammation. These effects have been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate as a research tool is its selectivity for mGluR4, which allows for more specific targeting of this receptor compared to other compounds that may have broader effects. However, one limitation is that (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate may have off-target effects at higher concentrations, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate and mGluR4 activation. One major area of interest is in the development of novel therapeutic agents for the treatment of neurological disorders such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of mGluR4 activation, and to identify potential off-target effects of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate and related compounds.
Métodos De Síntesis
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the condensation of L-aspartic acid with 4-nitrobenzyl alcohol, followed by reduction of the resulting nitro group and acetylation of the resulting amine.
Aplicaciones Científicas De Investigación
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate has been extensively studied in both in vitro and in vivo experiments, and has been shown to have a variety of potential applications in scientific research. One major area of interest is in the study of neurological disorders such as Parkinson's disease and epilepsy, where mGluR4 activation has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
acetic acid;(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBESJFZVUBSW-VTLYIQCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-8H-pyrido[2,1-f][1,2,4]triazine](/img/structure/B598142.png)
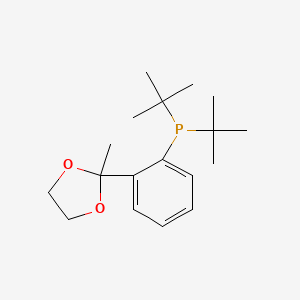
![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)
![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)
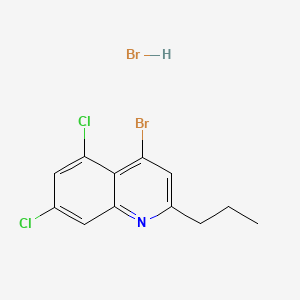
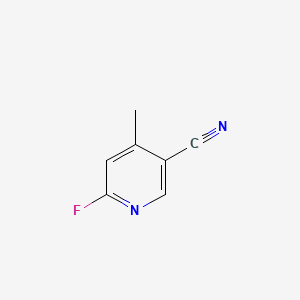
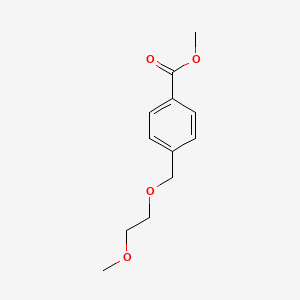
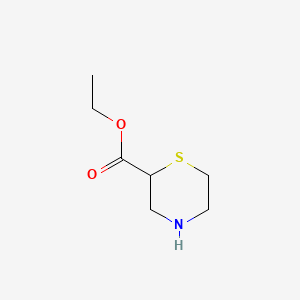
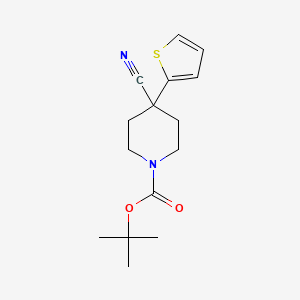

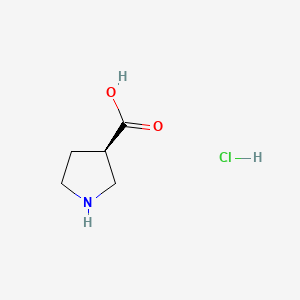

![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)